ethyl (2Z)-2-{1-[(4-fluorophenyl)carbonyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate
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Overview
Description
ETHYL 2-[(4Z)-1-(4-FLUOROBENZOYL)-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOLE-4-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of ETHYL 2-[(4Z)-1-(4-FLUOROBENZOYL)-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOLE-4-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Fluorobenzoyl Intermediate: This step involves the reaction of a fluorobenzoyl chloride with an appropriate nucleophile to form the fluorobenzoyl intermediate.
Cyclization: The intermediate undergoes cyclization to form the tetrahydroquinoline core.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a substitution reaction.
Formation of the Dithiole Ring: The final step involves the formation of the dithiole ring through a series of condensation reactions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
ETHYL 2-[(4Z)-1-(4-FLUOROBENZOYL)-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
The major products formed from these reactions depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
ETHYL 2-[(4Z)-1-(4-FLUOROBENZOYL)-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4Z)-1-(4-FLUOROBENZOYL)-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
ETHYL 2-[(4Z)-1-(4-FLUOROBENZOYL)-2,2,6-TRIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-5-PHENYL-2H-1,3-DITHIOLE-4-CARBOXYLATE can be compared with similar compounds such as:
These compounds share some structural similarities but differ in their functional groups and overall structure, which can influence their chemical properties and applications.
Properties
Molecular Formula |
C31H26FNO3S3 |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
ethyl (2Z)-2-[1-(4-fluorobenzoyl)-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-5-phenyl-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C31H26FNO3S3/c1-5-36-29(35)26-25(19-9-7-6-8-10-19)38-30(39-26)24-22-17-18(2)11-16-23(22)33(31(3,4)27(24)37)28(34)20-12-14-21(32)15-13-20/h6-17H,5H2,1-4H3/b30-24- |
InChI Key |
MKZJOHQTBXDLIG-KRUMMXJUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(S/C(=C/2\C3=C(C=CC(=C3)C)N(C(C2=S)(C)C)C(=O)C4=CC=C(C=C4)F)/S1)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C2C3=C(C=CC(=C3)C)N(C(C2=S)(C)C)C(=O)C4=CC=C(C=C4)F)S1)C5=CC=CC=C5 |
Origin of Product |
United States |
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